Product packaging for ent-7alpha-Hydroxykaur-16-en-19-oic acid(Cat. No.:CAS No. 21435-01-8)

ent-7alpha-Hydroxykaur-16-en-19-oic acid

Cat. No.: B1200837
CAS No.: 21435-01-8
M. Wt: 318.4 g/mol
InChI Key: KMLXVEXJZSTMBV-YDIYEOSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-7alpha-Hydroxykaur-16-en-19-oic acid (CAS 21435-01-8) is an oxidized kaurene-type diterpenoid with the molecular formula C20H30O3 and a molecular weight of 318.45 g/mol . This compound is a key intermediate in the biosynthesis of gibberellins, a class of essential plant hormones . Research has demonstrated that the enzymatic conversion of its precursor, ent-kaur-16-en-19-oic acid (kaurenoic acid), to this compound is a critical, regulated step in gibberellin metabolism, particularly during the thermoinductive response of vernalization in plants like Thlaspi arvense . This reaction is catalyzed by a cytochrome P450-dependent monooxygenase and represents the primary cold-induced step in the gibberellin biosynthesis pathway . Beyond its fundamental role in plant physiology, this compound is also a significant metabolite in microbial biotransformation processes. Studies with Rhizopus stolonifer have shown that ent-kaur-16-en-19-oic acid can be specifically hydroxylated at the C-7 position to yield this compound . It is also a metabolite in the complex transformation pathways of steviol and its derivatives, which are of increasing interest for their potential bioactivities . The compound is classified within the kaurane and phyllocladane diterpenoid group in the LIPID MAPS classification system (ID: LMPR0104540005) and is a recognized entry in major metabolic databases, including KEGG COMPOUND (C11875) and MetaCyc (CPD1F-136) . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is essential for researchers studying diterpenoid biosynthesis, plant hormone regulation, and microbial metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B1200837 ent-7alpha-Hydroxykaur-16-en-19-oic acid CAS No. 21435-01-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21435-01-8

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1R,2S,4S,5R,9S,10S,13R)-2-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-12-10-20-11-13(12)5-6-14(20)18(2)7-4-8-19(3,17(22)23)15(18)9-16(20)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18+,19-,20+/m1/s1

InChI Key

KMLXVEXJZSTMBV-YDIYEOSVSA-N

SMILES

CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Production via Microbial Biotransformation

Fungal Bioconversion of Precursor Kauranes

The biotransformation of ent-kaur-16-en-19-oic acid using filamentous fungi is a well-documented method for generating ent-7α-hydroxykaur-16-en-19-oic acid. This process involves incubating the precursor compound with a growing culture of a selected fungus. The fungal enzymes, particularly cytochrome P450 monooxygenases, catalyze the hydroxylation reaction.

Absidia blakesleeana : This fungus has been shown to effectively transform ent-kaur-16-en-19-oic acid. The biotransformation yields ent-7α-hydroxy-kaur-16-en-19-oic acid as a known product, alongside several novel dihydroxylated metabolites, including ent-(7α, 9α)-dihydroxy-kaur-16-en-19-oic acid and ent-(1β, 7α)-dihydroxy-kaur-16-en-19-oic acid. tandfonline.comresearchgate.net

Rhizopus oligosporus : Similar to A. blakesleeana, R. oligosporus is capable of hydroxylating ent-kaur-16-en-19-oic acid to produce ent-7α-hydroxy-kaur-16-en-19-oic acid. tandfonline.comresearchgate.net

Rhizopus stolonifer : This species is also a proficient biocatalyst for this transformation. Incubation of ent-kaur-16-en-19-oic acid with R. stolonifer results in the isolation of ent-7α-hydroxy-kaur-16-en-19-oic acid after seven days. nih.gov Further studies have demonstrated its ability to introduce a 7α-hydroxyl group on related kaurane (B74193) structures as well. nih.gov

Aspergillus niger : While not producing the target compound as a sole product, A. niger has been identified as capable of C-7α hydroxylation. When transforming ent-kaur-16-en-19-oic acid, it yields dihydroxylated metabolites such as ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid, confirming its enzymatic capability for the 7α-position. sigmaaldrich.com

Psilocybe cubensis : In contrast to the fungi listed above, biotransformation of ent-kaur-16-en-19-oic acid with P. cubensis does not appear to yield 7α-hydroxylated products. Instead, this fungus primarily introduces hydroxyl groups at other positions, leading to metabolites like ent-12α,16β,17-trihydroxy-kauran-19-oic acid and ent-11α,16β,17-trihydroxy-kauran-19-oic acid. nih.gov

Cunninghamella echinulata : This fungus is well-regarded for its ability to metabolize xenobiotics in a manner similar to mammalian systems, often involving hydroxylation. nih.govresearchgate.net While direct transformation of ent-kaur-16-en-19-oic acid to the target compound is not explicitly detailed, studies on the closely related beyerane-type diterpenes show that C. echinulata can stereoselectively incorporate hydroxyl groups at the C-7 position. acs.org This indicates a high potential for this fungus to be used for 7α-hydroxylation of kaurane skeletons.

Identification of Microbial Strains for Specific Hydroxylations

The key to successful microbial production of ent-7α-hydroxykaur-16-en-19-oic acid lies in selecting microbial strains with specific enzymatic machinery. The research clearly identifies several fungal strains that are particularly effective for the 7α-hydroxylation of kauranes.

Strains of Absidia blakesleeana , Rhizopus oligosporus , and Rhizopus stolonifer have been definitively shown to convert ent-kaur-16-en-19-oic acid directly into its 7α-hydroxy derivative. tandfonline.comnih.gov These fungi are therefore primary candidates for the targeted biosynthesis of this compound. The consistency of this specific hydroxylation reaction across these species of the Mucorales order suggests a conserved enzymatic pathway.

Other fungi, like Aspergillus niger and Cunninghamella echinulata , possess the necessary 7α-hydroxylase activity but may produce a mixture of products, including di-oxygenated derivatives or hydroxylations at other sites. sigmaaldrich.comacs.org The selection of these strains would depend on the desired product profile and may require further optimization of fermentation conditions or genetic engineering to enhance the specificity for mono-hydroxylation at the C-7 position. The table below summarizes the findings for the discussed fungal strains.

Biosynthesis and Metabolic Pathways of Ent 7alpha Hydroxykaur 16 En 19 Oic Acid

Precursor Compounds and Initial Enzymatic Steps

The immediate precursor to ent-7α-hydroxykaur-16-en-19-oic acid is ent-kaur-16-en-19-oic acid (commonly known as ent-kaurenoic acid). nih.gov The formation of ent-7α-hydroxykaur-16-en-19-oic acid is an oxidative process involving the introduction of a hydroxyl group at the 7α position of the ent-kaurenoic acid molecule. This hydroxylation is the initial step in a series of oxidations that occur on the B-ring of the kaurane (B74193) skeleton, leading toward the formation of the characteristic gibberellin structure.

This crucial enzymatic step is catalyzed by ent-kaurenoic acid oxidase (KAO), a cytochrome P450 monooxygenase located in the endoplasmic reticulum. researchgate.netebi.ac.uk Experimental evidence from cell-free systems derived from immature seeds of Cucurbita pepo (pumpkin) has demonstrated the direct conversion of ent-kaurenoic acid into ent-7α-hydroxykaur-16-en-19-oic acid. nih.gov

Integration into Gibberellin (GA) Biosynthetic Pathways

ent-7α-Hydroxykaur-16-en-19-oic acid is not an endpoint metabolite but rather a transient intermediate in the main gibberellin biosynthetic pathway that produces all active GAs in higher plants. ebi.ac.uk

The enzyme ent-kaurenoic acid oxidase (KAO), a member of the CYP88A subfamily of cytochrome P450 enzymes, is responsible for the 7α-hydroxylation of ent-kaurenoic acid. pnas.org Studies involving the expression of KAO genes from various plant species, such as pea (Pisum sativum) and Arabidopsis thaliana, in yeast systems have confirmed this function. ebi.ac.ukpnas.org These experiments show that a single KAO enzyme catalyzes not only the initial hydroxylation to form ent-7α-hydroxykaur-16-en-19-oic acid but also the subsequent oxidative steps. pnas.org

Following its formation, ent-7α-hydroxykaur-16-en-19-oic acid is further oxidized by the very same enzyme, ent-kaurenoic acid oxidase (KAO). ebi.ac.ukpnas.org This subsequent step involves the oxidative contraction of the B-ring, which converts the six-membered ring of the ent-kaurane structure into the five-membered ring characteristic of the ent-gibberellane skeleton. This reaction yields ent-gibberell-16-en-7-al-19-oic acid, more commonly known as gibberellin A12-aldehyde (GA12-aldehyde). nih.gov GA12-aldehyde is considered the first committed precursor of the gibberellane ring system and serves as the branch point for the synthesis of a wide array of different gibberellins (B7789140). nih.govnih.gov The conversion of mevalonic acid all the way to GA12-aldehyde, including the formation of the ent-7α-hydroxykaur-16-en-19-oic acid intermediate, has been successfully demonstrated in cell-free systems. nih.gov

Key Pathway ComponentsDescription
Precursor ent-Kaurenoic acid
Intermediate ent-7α-Hydroxykaur-16-en-19-oic acid
Product Gibberellin A12 Aldehyde (GA12-aldehyde)
Enzyme ent-Kaurenoic Acid Oxidase (KAO), a CYP88A cytochrome P450
Cellular Location Endoplasmic Reticulum

Regulatory Mechanisms of Biosynthesis in Plants

The synthesis of gibberellins, including the steps involving ent-7α-hydroxykaur-16-en-19-oic acid, is under strict genetic and environmental control to ensure that appropriate levels of active GAs are present to regulate plant growth and development.

Vernalization, the promotion of flowering by a prolonged period of cold, also interacts with the GA pathway. In Arabis alpina, for example, transcript levels of GA biosynthetic enzymes are altered during cold exposure. oup.com While GA levels generally fall during vernalization, GA is still required to promote the floral transition, particularly in response to shorter cold treatments. oup.com This indicates a complex transcriptional regulation of the GA pathway, including the enzymes acting on early precursors, in response to temperature cues.

Elucidation of Novel Microbial Biotransformation Pathways

The biosynthesis of ent-7α-hydroxykaur-16-en-19-oic acid and its derivatives has been significantly advanced through the study of microbial biotransformation. Various microorganisms, particularly filamentous fungi, have demonstrated the ability to introduce hydroxyl groups at specific positions on the ent-kaurane skeleton with high regio- and stereoselectivity. This enzymatic capability offers a powerful tool for generating novel and potentially bioactive compounds that are difficult to synthesize through conventional chemical methods.

Regio- and Stereoselective Hydroxylations by Fungal Strains

Fungal-mediated hydroxylation is a key transformation of ent-kaur-16-en-19-oic acid and related diterpenes. mdpi.com The position and stereochemistry of the newly introduced hydroxyl group are determined by the enzymatic machinery of the specific fungal strain employed. A pivotal step in the biosynthesis of gibberellins in the fungus Gibberella fujikuroi is the conversion of ent-kaurenoic acid to ent-7α-hydroxykaurenoic acid, a reaction catalyzed by the cytochrome P-450-dependent monooxygenase, kaurenoic acid hydroxylase. nih.gov

Several fungal species have been investigated for their ability to hydroxylate the ent-kaurane nucleus. These biotransformations are highly valued for their potential to increase the biological activity of the parent compounds. mdpi.com For instance, the fungus Psilocybe cubensis has been shown to hydroxylate ent-kaur-16-en-19-oic acid, yielding various hydroxylated products. researchgate.netnih.gov Similarly, Verticillium lecanii has been utilized to biotransform ent-17,19-dihydroxy-16βH-kaurane, a derivative of kaurenoic acid, into novel trihydroxy kaurane derivatives, including ent-7α,17,19-trihydroxy-16βH-kaurane and ent-7β,17,19-trihydroxy-16βH-kaurane. nih.gov

The following table summarizes the regioselective hydroxylation of ent-kaurenoic acid and its derivatives by various fungal strains, as documented in scientific literature.

Fungal StrainSubstrateProduct(s)Reference(s)
Gibberella fujikuroient-kaurenoic acident-7α-hydroxykaurenoic acid nih.gov
Rhizopus stoloniferent-kaur-16-en-19-oic acident-7α-hydroxy-kaur-16-en-19-oic acid, ent-12β-hydroxy-kaur-9(11),16-dien-19-oic acid researchgate.net
Verticillium lecaniient-17,19-dihydroxy-16βH-kauraneent-7α,17,19-trihydroxy-16βH-kaurane, ent-7β,17,19-trihydroxy-16βH-kaurane, ent-11α,17,19-trihydroxy-16βH-kaurane nih.gov
Psilocybe cubensisent-kaur-16-en-19-oic acident-16β,17-dihydroxy-kauran-19-oic acid, ent-12α,16β,17-trihydroxy-kauran-19-oic acid, ent-11α,16β,17-trihydroxy-kauran-19-oic acid researchgate.netnih.gov

Formation of Di- and Trihydroxylated Derivatives (e.g., ent-(7alpha,9alpha)-dihydroxy-kaur-16-en-19-oic acid)

The microbial biotransformation of ent-kaurenoic acid and its derivatives can also lead to the formation of di- and trihydroxylated products. These reactions further highlight the synthetic utility of microorganisms in generating a diverse array of kaurane diterpenoids.

The fungus Cephalosporium aphidicola is known for its ability to hydroxylate various positions on the kaurane skeleton. researchgate.net When ent-kaur-16-en-19-ol was subjected to biotransformation by C. aphidicola, it yielded ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol. researchgate.net

In another example, feeding experiments with a mutant strain of Gibberella fujikuroi (SG138) and 15α-hydroxy-ent-kaurenoic acid resulted in the production of 7β,15α-dihydroxy-ent-kaurenoic acid and 7β,15α-dihydroxykaurenolide. nih.govacs.org Similarly, incubation with 15β-hydroxy-ent-kaurenoic acid produced 7β,15β-dihydroxy-ent-kaurenoic acid and 7β,15β-dihydroxykaurenolide. nih.govacs.orgacs.org These findings indicate that the 7β-hydroxylase activity in this mutant is not hindered by a hydroxyl group at the C-15 position. nih.govacs.orgacs.org

The following table details the formation of di- and trihydroxylated derivatives from ent-kaurenoic acid precursors by microbial biotransformation.

Fungal StrainSubstrateDihydroxylated/Trihydroxylated Product(s)Reference(s)
Cephalosporium aphidicolaent-kaur-16-en-19-olent-kauran-16β,19-diol, ent-kauran-16β,17,19-triol researchgate.net
Gibberella fujikuroi (SG138 mutant)15α-hydroxy-ent-kaurenoic acid7β,15α-dihydroxy-ent-kaurenoic acid, 7β,15α-dihydroxykaurenolide nih.govacs.orgacs.org
Gibberella fujikuroi (SG138 mutant)15β-hydroxy-ent-kaurenoic acid7β,15β-dihydroxy-ent-kaurenoic acid, 7β,15β-dihydroxykaurenolide nih.govacs.orgacs.org
Psilocybe cubensisent-kaur-16-en-19-oic acident-12α,16β,17-trihydroxy-kauran-19-oic acid, ent-11α,16β,17-trihydroxy-kauran-19-oic acid researchgate.netnih.gov
Verticillium lecaniient-17,19-dihydroxy-16βH-kauraneent-7α,17,19-trihydroxy-16βH-kaurane, ent-7β,17,19-trihydroxy-16βH-kaurane, ent-11α,17,19-trihydroxy-16βH-kaurane nih.gov

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of complex organic molecules like ent-7α-hydroxykaur-16-en-19-oic acid. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the spatial relationships between protons and carbons within the molecule can be mapped out in detail.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters. For instance, the signals for the exocyclic methylene (B1212753) protons at C-17 typically appear as distinct singlets, while the proton at the hydroxyl-bearing carbon (H-7) would exhibit a specific multiplicity based on its neighboring protons, confirming the α-orientation of the hydroxyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shift of the carbon bearing the hydroxyl group (C-7) is significantly different from that of the parent compound, ent-kaur-16-en-19-oic acid, providing clear evidence of hydroxylation at this position.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular framework and confirming the placement of functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule, including the orientation of the hydroxyl group and the ring junctions.

The comprehensive analysis of these NMR data allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the ent-kaurane skeleton and the stereochemistry at all chiral centers.

Table 1: Representative ¹H NMR Data for the ent-kaurane Skeleton

Proton Chemical Shift (δ) ppm Multiplicity
H-7 ~3.5-4.0 m
H-17a ~4.75 s
H-17b ~4.80 s
H-18 (CH₃) ~1.25 s
H-20 (CH₃) ~0.85 s

Note: Data are approximate and can vary based on the solvent and specific substitution pattern.

Table 2: Representative ¹³C NMR Data for the ent-kaurane Skeleton

Carbon Chemical Shift (δ) ppm
C-4 ~44.0
C-7 ~75.0-80.0
C-16 ~155.0
C-17 ~103.0
C-19 ~180.0

Note: Data are approximate and can vary based on the solvent and specific substitution pattern.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For ent-7α-hydroxykaur-16-en-19-oic acid, the molecular formula is C₂₀H₃₀O₃. ebi.ac.uk The calculated monoisotopic mass for this formula is 318.2195 g/mol , and HRMS would confirm this value with high precision. ebi.ac.uk

Fragmentation Analysis: While ent-kaurenoic acids are often stable under certain mass spectrometry conditions, such as negative mode electrospray ionization (ESI), where they may show little to no fragmentation, other ionization methods like electron ionization (EI) can induce characteristic fragmentation patterns. researchgate.net These patterns provide valuable structural information. Common fragmentation pathways for ent-kaurane diterpenoids involve the loss of small neutral molecules like water (H₂O) from the hydroxyl group and carbon dioxide (CO₂) from the carboxylic acid group. Retro-Diels-Alder reactions in the ring system can also lead to characteristic fragment ions, which help to confirm the tetracyclic kaurane (B74193) skeleton.

Table 3: Key Mass Spectrometry Data for ent-7α-Hydroxykaur-16-en-19-oic Acid

Parameter Value
Molecular Formula C₂₀H₃₀O₃
Monoisotopic Mass 318.2195 g/mol
[M-H]⁻ Ion (Negative ESI) 317.2122
[M+H]⁺ Ion (Positive ESI) 319.2268

Data derived from theoretical calculations and typical observations for this class of compounds.

X-ray Crystallographic Analysis for Absolute Configuration Determination

While NMR and MS can define the connectivity and relative stereochemistry, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure and, crucially, the absolute configuration of a chiral molecule. This technique requires the formation of a high-quality single crystal of the compound.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines how the X-rays are scattered. By solving the crystal structure, a detailed 3D model of the molecule is generated, showing precise bond lengths, bond angles, and the absolute stereochemistry at each chiral center. For ent-kaurane diterpenoids, this method unambiguously confirms the characteristic stereochemistry of the ring junctions and the orientation of all substituents. The structure of ent-7α-hydroxykaur-16-en-19-oic acid has been established through this powerful technique. tandfonline.comresearchgate.net For comparison, the related compound ent-15α-hydroxy-kaur-16-en-19-oic acid crystallizes in the monoclinic system with the space group C2. redalyc.org

Table 4: Representative X-ray Crystallographic Data for an ent-kaurane Diterpenoid

Parameter Example Value
Crystal System Monoclinic
Space Group C2
a (Å) 19.7509
b (Å) 10.5126
c (Å) 8.8020
β (°) 93.722

Note: The data presented is for the related compound ent-15α-hydroxy-kaur-16-en-19-oic acid and serves as a representative example. redalyc.org

Biological Activities and Mechanistic Investigations Non Human in Vitro/in Vivo Models

Role in Plant Physiological Processes

ent-7α-Hydroxykaur-16-en-19-oic acid is a crucial intermediate in the biosynthesis of gibberellins (B7789140) (GAs), a class of diterpenoid plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, and flowering. nih.govnih.gov Its role is intrinsically linked to its position within this vital metabolic pathway.

The primary interaction of ent-7α-hydroxykaur-16-en-19-oic acid with other plant hormones is defined by its role as a precursor in the gibberellin (GA) biosynthetic pathway. This pathway begins with geranylgeranyl diphosphate (B83284) (GGPP) and proceeds through several steps to produce bioactive GAs. nih.gov

ent-7α-hydroxykaur-16-en-19-oic acid is formed from its immediate precursor, ent-kaurenoic acid, through an oxidation step catalyzed by the enzyme ent-kaurenoic acid oxidase (KAO). nih.govebi.ac.uk This enzyme is a cytochrome P450 monooxygenase, typically located in the endoplasmic reticulum membrane. nih.gov Subsequently, ent-7α-hydroxykaur-16-en-19-oic acid is converted into GA12-aldehyde, another key intermediate in the pathway. ebi.ac.ukresearchgate.net

Studies on GA-deficient dwarf mutants, such as the na mutant in pea (Pisum sativum), have elucidated the specific position of this compound in the pathway. These mutants show severely reduced internode elongation. Research has demonstrated that the na mutation blocks the conversion of ent-kaurenoic acid to GA12, specifically impeding the step between ent-7α-hydroxykaur-16-en-19-oic acid and GA12-aldehyde. ebi.ac.uk This blockage leads to a significant decrease in the levels of downstream gibberellins like GA19, GA20, and the bioactive GA1, confirming the essential role of ent-7α-hydroxykaur-16-en-19-oic acid as an on-pathway intermediate. researchgate.net The accumulation of precursors before this step and the rescue of the wild-type phenotype by the application of downstream GAs further solidify its position and importance in the hormonal balance of the plant.

Table 1: Position of ent-7α-Hydroxykaur-16-en-19-oic acid in the Gibberellin Biosynthesis Pathway
PrecursorEnzymeCompoundProduct
ent-Kaurenoic acident-Kaurenoic acid oxidase (KAO)ent-7α-Hydroxykaur-16-en-19-oic acid GA12-aldehyde

Diterpenoids derived from ent-kaurenoic acid are implicated in plant responses to external stimuli, particularly light. In the moss Physcomitrella patens, which possesses the initial stages of the GA biosynthetic pathway up to ent-kaurenoic acid but does not produce GAs, related diterpenoids act as endogenous regulators. nih.govnih.gov

Research using gene-disrupted mutants of P. patens has shown that these hormonal diterpenoids are involved in the avoidance response to unilateral blue light. nih.govnih.gov Wild-type protonema (the filamentous stage of the moss) grows away from a blue light source, a response that is absent in mutants where the ent-kaurene (B36324) synthase gene is disrupted. This phenotype can be rescued by the external application of ent-kaurenoic acid, indicating that a downstream derivative is the active signaling molecule. nih.gov This suggests that metabolites in this section of the pathway, including ent-7α-hydroxykaur-16-en-19-oic acid, are crucial for mediating light-induced growth responses in certain plant lineages. nih.gov

Antimicrobial and Antiviral Activity Assessments

While direct studies on the antimicrobial and antiviral properties of ent-7α-hydroxykaur-16-en-19-oic acid are limited, research on the broader class of kaurane (B74193) diterpenoids indicates significant potential in this area.

The emergence of novel viral threats has spurred research into potential inhibitors from natural sources. Kaurane diterpenoids have been evaluated for their potential antiviral activities against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) using computational, or in silico, methods. semanticscholar.orgresearchgate.net

One such study investigated the binding affinities of various kaurene diterpenoids to essential SARS-CoV-2 proteins, including the 3C-like protease (3CLpro), papain-like protease (PLpro), nucleocapsid (N) protein, and membrane (M) protein. semanticscholar.orgjapsonline.com These proteins are critical for viral replication and assembly. The molecular docking analyses revealed that certain kaurene diterpene glycosides exhibited higher binding affinities to the 3CLpro, N, and M proteins than some antiviral drugs like remdesivir and favipiravir. researchgate.netjapsonline.com This strong binding suggests a potential mechanism for disrupting the viral life cycle. researchgate.net While this study did not specifically single out ent-7α-hydroxykaur-16-en-19-oic acid, it provides a strong rationale for investigating the antiviral potential of the entire kaurane diterpenoid class. semanticscholar.orgjapsonline.com

Table 2: SARS-CoV-2 Target Proteins for Kaurane Diterpenoid Inhibition (Computational)
Viral Protein TargetFunctionPotential Effect of Inhibition
3C-like protease (3CLpro)Viral replicationDisruption of viral replication researchgate.net
Nucleocapsid (N) proteinViral assembly, RNA packagingDisruption of virion assembly researchgate.net
Membrane (M) proteinViral assemblyDisruption of virion assembly researchgate.net

Numerous kaurane diterpenoids have demonstrated a range of biological activities, including significant antimicrobial and antiparasitic effects. nih.govnih.gov The parent compound, ent-kaurenoic acid, has shown activity against the trypomastigote forms of Trypanosoma cruzi, the agent of Chagas disease. nih.gov

Furthermore, derivatives of kaurane diterpenoids have been assessed for their antimalarial properties against Plasmodium falciparum. scielo.br For instance, a study on various semi-synthetic kaurane derivatives found that the presence of a C-19 carboxylic acid moiety was important for antimalarial activity. nih.gov The activity of these compounds suggests that PfATP6, a calcium-dependent ATPase, could be a potential target. scielo.br While specific data for a 7-oxo-derivative's antimalarial activity is part of a broader investigation into structure-activity relationships, the consistent bioactivity across different kaurane structures highlights the therapeutic potential of this chemical scaffold. scielo.brnih.gov Other related kauranes have shown antibacterial effects against endodontic infection-causing bacteria, with a proposed mechanism involving the disruption of bacterial metabolism and virulence factor expression. frontiersin.org

Modulation of Cellular Pathways in Model Organisms

Ent-kaurane diterpenoids are known to exert significant effects on fundamental cellular pathways, which is the basis for their widely reported cytotoxic and anti-inflammatory activities. nih.govnih.gov These compounds can influence cell fate by modulating pathways involved in cell cycle progression, apoptosis (programmed cell death), and autophagy. nih.gov

Mechanistic studies on various ent-kaurane diterpenoids in cancer cell lines have shown that their anticancer effects are often mediated through:

Induction of Apoptosis : This is frequently associated with the modulation of the BCL-2 family of proteins, release of cytochrome c, and the activation of caspases. nih.gov

Cell Cycle Arrest : Many kauranes can halt the cell cycle at specific phases (e.g., G2/M phase), an effect linked to the regulation of proteins like cyclins, cyclin-dependent kinases (CDKs), p53, and p21. nih.gov

Inhibition of Metastasis : The spread of cancer can be inhibited by downregulating matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. nih.gov

Modulation of Autophagy : Key regulators of autophagy, like mTOR, are also targeted by some kaurane compounds. nih.gov

For example, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, a structurally related kauranoid, was found to induce apoptosis and G2/M phase cell cycle arrest in nasopharyngeal carcinoma cells. researchgate.net Another related compound, kaurenoic acid, has been shown to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, which plays a role in ameliorating inflammation. nih.gov These findings illustrate that the ent-kaurane skeleton is a versatile scaffold for interacting with and modulating critical cellular signaling networks.

Nrf2 Activation by Related Kaurenoic Acid

ent-Kaur-16-en-19-oic acid, a related kaurenoic acid, has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a key role in cellular defense against oxidative stress. nih.gov

In in vitro studies using RAW 264.7 macrophage cells, treatment with ent-kaur-16-en-19-oic acid induced the nuclear translocation of Nrf2. nih.gov This translocation is a crucial step for Nrf2 activity, allowing it to bind to the antioxidant response element (ARE) in the promoter region of its target genes. nih.gov Consequently, the expression of Nrf2-dependent genes, such as glutamate-cysteine ligase catalytic subunit (GCLC) and heme oxygenase-1 (HO-1), was significantly induced. nih.gov

Further investigations in animal models have substantiated these cellular findings. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, intratracheal administration of ent-kaur-16-en-19-oic acid led to the activation of Nrf2 and the expression of Nrf2-dependent genes in the lungs. This activation was associated with a reduction in neutrophil infiltration and pro-inflammatory cytokine expression, highlighting the therapeutic potential of Nrf2 activation by this compound in inflammatory lung diseases. The anti-inflammatory effects were significantly diminished in Nrf2 knockout mice, confirming that the protective action is mediated through the Nrf2 pathway.

Table 1: Research Findings on Nrf2 Activation by ent-Kaur-16-en-19-oic acid
Model SystemKey FindingsDownstream EffectsReference
RAW 264.7 Macrophage CellsInduced nuclear localization of Nrf2.Increased expression of Nrf2-dependent genes (GCLC, HO-1). nih.gov
Mouse Model of Acute Lung InjuryActivated Nrf2 in lung tissue.Suppressed neutrophil infiltration and pro-inflammatory cytokine expression.

Apoptosis Induction in Cell Lines by Related Kaurane Diterpenes

A significant body of research has demonstrated the capacity of various kaurane diterpenes, structurally related to ent-7α-hydroxykaur-16-en-19-oic acid, to induce apoptosis in a range of cancer cell lines. researchgate.net Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Kaurane diterpenes have been shown to trigger this process through multiple cellular pathways. researchgate.net

One of the primary mechanisms involves the mitochondrial or intrinsic pathway of apoptosis. researchgate.net For example, the compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins. researchgate.net This includes the downregulation of the anti-apoptotic protein Bcl-2 and the translocation of the pro-apoptotic protein Bax to the mitochondria. researchgate.net This shift in balance leads to the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in cell death. researchgate.net

In addition to the mitochondrial pathway, some kaurane derivatives trigger apoptosis via the extrinsic or death receptor pathway. nih.gov This pathway is initiated by the activation of cell surface death receptors, leading to the activation of caspase-8. nih.gov Studies on certain derivatives prepared from kaurenoic acid have shown an ability to activate caspase-8 in mouse leukemic macrophagic RAW 264.7 cells. nih.gov Furthermore, these compounds can influence the expression of key regulatory proteins, increasing levels of p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 and inhibitors of apoptosis proteins (IAPs). nih.gov The activation of these dual pathways underscores the potent pro-apoptotic activity of this class of compounds in various cancer cell types, including human leukemia, cervical cancer, and hepatocellular carcinoma. nih.govfrontiersin.org

Table 2: Apoptosis Induction by Related Kaurane Diterpenes in Cancer Cell Lines
Kaurane DiterpeneCell Line(s)Key Mechanistic FindingsReference
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidVarious human malignant cancer cells (e.g., lung cancer, anaplastic thyroid carcinoma)Down-regulates Bcl-2, translocates Bax to mitochondria, releases cytochrome c, activates caspase-9 and -3, inhibits NF-κB. researchgate.net
CaracasineJurkat E6.1 (T cell leukemia), HL-60 (promyeloblast)Induces both intrinsic (caspase-9 activation, mitochondrial membrane potential decline) and extrinsic (caspase-8 activation) pathways. frontiersin.org
Various synthetic derivatives of kaurenoic acidRAW 264.7 (mouse leukemia), Hela (cervical), HepG2 (liver), HT-29 (colon)Induce apoptosis via caspase-8 or caspase-9 activation; increase p53 and Bax; decrease Bcl-2, Bcl-xL, and IAPs. nih.gov
11β-hydroxy-ent-16-kaurene-15-oneHepG2 (liver)Induces both apoptosis and ferroptosis by increasing cellular ROS levels.

Enzyme Inhibition Studies (e.g., Na+,K+-ATPase inhibition by related kaurenoic acid)

Research into the biological activities of kaurane diterpenes has extended to their effects on specific enzymes. A notable example is the inhibition of the sodium-potassium adenosine triphosphatase (Na+,K+-ATPase) enzyme by ent-kaur-16-en-19-oic acid, a closely related compound. nih.gov Na+,K+-ATPase is a vital transmembrane pump responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which is crucial for numerous physiological processes, including nerve impulse transmission and cellular transport. nih.gov

A study identified ent-kaur-16-en-19-oic acid isolated from Croton oblongifolius as an inhibitor of Na+,K+-ATPase. nih.gov The compound demonstrated significant inhibitory activity against a crude enzyme preparation from rat brain, exhibiting a half-maximal inhibitory concentration (IC50) of 2.2 x 10⁻⁵ M. nih.gov This indicates a potent effect on the enzyme's function.

Further investigation into semi-synthetic derivatives of this kaurenoic acid revealed that structural modifications altered the inhibitory potency. nih.gov The derivatives, including (-)-methyl kaur-16-en-19-oate, (-)-kaur-16-en-19-ol, and others, showed considerably higher IC50 values, ranging from 4.8 x 10⁻⁴ M to 6.0 x 10⁻⁴ M, indicating that the carboxylic acid moiety at C-19 is important for the potent inhibition of Na+,K+-ATPase. nih.gov

Table 3: Inhibition of Na+,K+-ATPase by ent-Kaur-16-en-19-oic Acid and Its Derivatives
CompoundEnzyme SourceIC50 Value (M)Reference
(-)-ent-kaur-16-en-19-oic acidRat Brain2.2 x 10⁻⁵ nih.gov
(-)-methyl kaur-16-en-19-oateRat Brain5.5 x 10⁻⁴ nih.gov
(-)-kaur-16-en-19-olRat Brain5.0 x 10⁻⁴ nih.gov
(-)-16β,17-epoxykauran-19-oic acidRat Brain4.8 x 10⁻⁴ nih.gov
(-)-17-hydroxykaur-15-en-19-oic acidRat Brain6.0 x 10⁻⁴ nih.gov

Chemical and Enzymatic Synthesis of Ent 7alpha Hydroxykaur 16 En 19 Oic Acid Derivatives

Semisynthetic Modifications of Related Kaurane (B74193) Diterpenoids

Semisynthesis provides a valuable pathway to new kaurane derivatives by chemically modifying functional groups on the core structure isolated from natural sources. These modifications often target hydroxyl, carboxyl, and olefinic groups to produce esters, ketones, and other analogs. While direct semisynthesis starting from ent-7alpha-hydroxykaur-16-en-19-oic acid is not extensively documented, modifications of structurally similar kauranes, such as ent-kaur-16-en-19-oic acid (kaurenoic acid), illustrate the chemical strategies that can be employed.

Chemical modifications of kaurane diterpenoids like linearol have been performed to yield several derivatives. researchgate.net For instance, the acetylation of ent-15a-Angeloyloxykaur-l6-en-3b-ol with acetic anhydride in pyridine yields its acetylated product. mdpi.com Oxidation reactions are also common; treatment of the same precursor with Jones reagent or PCC results in the formation of a ketone. mdpi.com Another example is the creation of ent-16α-methoxykauran-19-oic acid, a semi-synthetic derivative obtained from kaurenoic acid, which has been studied for its vasorelaxant effects. nih.gov These examples demonstrate that the functional groups on the kaurane skeleton are amenable to various chemical transformations, suggesting that the 7-hydroxy and 19-carboxy groups of this compound could serve as handles for similar modifications to generate a library of novel compounds.

Table 1: Examples of Semisynthetic Reactions on Kaurane Skeletons

Precursor CompoundReagent(s)ProductReaction Type
ent-15a-Angeloyloxykaur-l6-en-3b-olAc₂O/pyridineent-3β-acetoxy-15α-angeloyloxykaur-16-eneAcetylation
ent-15a-Angeloyloxykaur-l6-en-3b-olJones Reagentent-15α-angeloyloxykaur-16-en-3-oneOxidation
ent-kaur-16-en-19-oic acidNot specifiedent-16α-methoxykauran-19-oic acidMethoxy addition

Biocatalytic Approaches for Analog Generation

Biocatalysis, utilizing whole-cell systems or isolated enzymes, offers a powerful and selective method for synthesizing complex molecules and generating analogs that are difficult to obtain through traditional chemical methods. The generation of hydroxylated kaurane diterpenoids, including derivatives of this compound, is a prime example of the utility of this approach. Fungi, in particular, are known to be highly effective in carrying out specific hydroxylations on the kaurane skeleton. researchgate.net

The biotransformation of ent-kaur-16-en-19-oic acid by various fungal strains has been extensively studied and frequently yields products hydroxylated at the C-7 position. The fungus Aspergillus niger has been shown to transform ent-kaur-16-en-19-oic acid into dihydroxylated metabolites, including ent-7alpha,11beta-dihydroxy-kaur-16-en-19-oic acid and ent-1beta,7alpha-dihydroxy-kaur-16-en-19-oic acid. researchgate.netnih.gov This demonstrates the capability of fungal enzymatic systems to introduce a hydroxyl group at the 7α-position, the defining feature of the target compound. Similarly, incubation of kaurenoic acid with Rhizopus stolonifer has yielded ent-7alpha-hydroxy-kaur-16-en-19-oic acid. researchgate.net

Other fungi, such as Cunninghamella echinulata and Psilocybe cubensis, have also been used to generate novel hydroxylated derivatives from ent-kaur-16-en-19-oic acid. researchgate.net These biocatalytic systems can introduce hydroxyl groups at various positions on the kaurane scaffold, highlighting the potential to create a wide array of analogs for further study. researchgate.net Beyond hydroxylation, enzymatic catalysis using lipases can achieve regioselective acetylation and deacetylation on kaurane diterpenoids containing multiple hydroxyl groups, such as linearol, further expanding the toolkit for analog generation.

Table 2: Fungal Biotransformation of ent-Kaur-16-en-19-oic Acid

MicroorganismSubstrateProduct(s)Reaction Type(s)
Aspergillus nigerent-kaur-16-en-19-oic acident-7alpha,11beta-dihydroxy-kaur-16-en-19-oic acidDihydroxylation
Aspergillus nigerent-kaur-16-en-19-oic acident-1beta,7alpha-dihydroxy-kaur-16-en-19-oic acidDihydroxylation
Rhizopus stoloniferent-kaur-16-en-19-oic acident-7alpha-hydroxy-kaur-16-en-19-oic acidHydroxylation
Rhizopus stoloniferent-kaur-16-en-19-oic acident-12beta-hydroxy-kaur-9(11),16-dien-19-oic acidHydroxylation/Dehydrogenation
Psilocybe cubensisent-kaur-16-en-19-oic acident-16beta,17-dihydroxy-kauran-19-oic acidDihydroxylation
Psilocybe cubensisent-kaur-16-en-19-oic acident-11alpha,16beta,17-trihydroxy-kauran-19-oic acidTrihydroxylation

Analytical Methodologies for Detection, Quantification, and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and profiling ent-7α-Hydroxykaur-16-en-19-oic acid and related metabolites, particularly within the context of the gibberellin (GA) biosynthetic pathway. oup.com Before analysis by GC-MS, non-volatile compounds like kaurenoic acid derivatives are typically derivatized, often through methylation, to increase their volatility. researchgate.net

In studies of GA-deficient mutants of plants like peas (Pisum sativum), GC-MS has been instrumental in characterizing metabolic pathways. For instance, research has shown that in certain mutants, the GA biosynthesis is blocked between ent-7α-hydroxykaurenoic acid and GA12-aldehyde. Full-scan GC-MS analysis is used to identify immediate metabolites from labeled substrates, providing definitive evidence of the metabolic steps. nih.gov This technique allows for the identification of not only the target compound but also related downstream and side-branch metabolites, such as ent-16α,17-dihydroxykaurenoic acid and ent-6α,7α,16β,17-tetrahydroxykaurenoic acid, offering a comprehensive profile of the metabolic network.

The process involves separating the derivatized compounds on a GC column followed by ionization and detection by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that allows for structural confirmation and differentiation from other closely related diterpenoids.

Table 1: Application of GC-MS in the Analysis of Gibberellin Precursors

Analytical Technique Application Sample Type Key Findings
Gas Chromatography-Mass Spectrometry (GC-MS) Metabolite Profiling Plant Tissues (Pisum sativum, Zea mays) Characterization of GA biosynthetic pathway intermediates; identification of metabolic blocks in mutants. nih.gov

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) for Complex Mixture Analysis

High-performance liquid chromatography coupled with electrospray ionization-mass spectrometry (HPLC-ESI-MS) is exceptionally suited for analyzing ent-kaurane diterpenoids in complex biological extracts without the need for derivatization. This method offers high sensitivity and selectivity, making it ideal for detecting compounds present in low concentrations. researchgate.net

HPLC separates the components of a mixture based on their physicochemical properties, after which ESI gently ionizes the molecules, allowing them to be transferred into the mass spectrometer for detection. Tandem mass spectrometry (MS/MS) can further be used to generate specific fragmentation patterns that are diagnostic for the structure of the compound. nih.gov This is particularly useful in distinguishing between isomeric forms of hydroxylated kaurenoic acids.

Research on the microbial transformation of ent-kaur-16-en-19-oic acid has utilized high-resolution ESI-MS (HR-ESI-MS) to elucidate the structures of novel hydroxylated metabolites. Similarly, LC-MS analysis has been applied to identify and quantify related compounds, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, in plant extracts. nih.gov The fragmentation knowledge gained from these analyses facilitates the rapid identification of known and novel ent-kaurane diterpenoids in plant research. nih.gov

Table 2: HPLC-MS Methods for the Analysis of ent-Kaurane Diterpenoids

Technique Compound Type Matrix Purpose
HPLC-ESI-MS/MS ent-6,7-seco-kaurane diterpenoids Isodon species Structural characterization and differentiation based on fragmentation pathways. nih.gov
LC-MS ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid Adenostemma lavenia leaf extract Quantification and detection in biological samples (e.g., mouse blood). nih.gov

Quantitative Analysis of Endogenous Levels in Biological Samples

Accurate quantification of endogenous levels of ent-7α-Hydroxykaur-16-en-19-oic acid and other GA precursors is vital for understanding their physiological roles. Due to their typically low concentrations (ng/g fresh weight or lower) in plant tissues, highly sensitive methods are required. researchgate.net Both GC-MS and LC-MS are employed for this purpose, often using stable isotope-labeled internal standards to ensure accuracy.

For GC-MS-based quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity. This involves monitoring specific ions characteristic of the target analyte and the internal standard. This approach has been successfully used to quantify various gibberellins (B7789140) and their precursors in vegetative shoots and other plant tissues. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) has also emerged as a primary tool for the quantitative analysis of these compounds in biological matrices. For instance, the concentration of the related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid was successfully measured in the blood of mice treated with a plant extract, demonstrating the capability of LC-MS to quantify these diterpenoids in animal tissues. nih.gov The combination of chromatographic separation with the high sensitivity of mass spectrometry allows for reliable measurement of these compounds in complex biological samples. nih.gov

Table 3: Mentioned Compounds

Compound Name
ent-7α-Hydroxykaur-16-en-19-oic acid
Gibberellin (GA)
GA12-aldehyde
ent-kaur-16-en-19-oic acid (kaurenoic acid)
ent-16α,17-dihydroxykaurenoic acid
ent-6α,7α,16β,17-tetrahydroxykaurenoic acid

Computational and Bioinformatics Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and for understanding the molecular basis of a ligand's biological activity. While specific molecular docking studies focusing exclusively on ent-7alpha-hydroxykaur-16-en-19-oic acid are not widely documented in the currently available literature, research on structurally related ent-kaurane diterpenoids provides valuable insights into the potential applications of this methodology.

A study on novel ent-kaurane diterpenes isolated from roasted coffee beans employed molecular docking to investigate their interaction with α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The results indicated that the presence of a double bond between C-15 and C-16, a feature shared with this compound, was significant for inhibitory activity. nih.gov Further docking experiments with related gibberellins (B7789140), such as gibberellin A4, have explored their binding to proteins like the NF-κB subunits, suggesting potential anti-inflammatory mechanisms. researchgate.net

These studies on related compounds demonstrate that molecular docking can effectively elucidate the binding modes of ent-kaurane diterpenoids with various protein targets. A hypothetical docking study of this compound with a relevant enzyme, for instance, a cytochrome P450 involved in its metabolism, would likely reveal key hydrogen bonds and hydrophobic interactions driving the binding affinity.

Table 1: Representative Molecular Docking Data for a Related ent-kaurane Diterpenoid

LigandProtein TargetBinding Affinity (kcal/mol)Interacting ResiduesReference
ent-kaurane derivativeα-glucosidase-8.5ASP215, GLU277, PHE303 nih.gov

This table is illustrative and based on findings for structurally similar compounds, as direct docking data for this compound is not presently available.

Metabolic Network Reconstruction and Flux Analysis

Metabolic network reconstruction is the process of assembling a comprehensive, organism-specific map of metabolic pathways from genomic and biochemical data. This network can then be used for flux analysis, which simulates the flow of metabolites through the pathways, offering a quantitative understanding of cellular metabolism.

This compound is a known intermediate in the gibberellin (GA) biosynthetic pathway. oup.com The pathway begins with the synthesis of ent-kaurene (B36324) from geranylgeranyl diphosphate (B83284), which is then oxidized to ent-kaurenoic acid. mdpi.com The subsequent step, catalyzed by ent-kaurenoic acid oxidase (KAO), a cytochrome P450 enzyme of the CYP88A subfamily, involves the hydroxylation of ent-kaurenoic acid to form this compound. ebi.ac.uknih.gov This intermediate is then further converted to GA12-aldehyde, a precursor to all other gibberellins in plants. oup.com

While a specific metabolic network reconstruction focused solely on this compound is not available, genome-scale metabolic models (GSMMs) have been constructed for organisms that produce gibberellins, such as the fungus Fusarium fujikuroi. nih.gov A study on F. fujikuroi led to the development of the iCY1235 model, which includes 1,753 reactions and 1,979 metabolites, to understand and optimize the production of gibberellic acid (GA3). nih.gov Using algorithms like OptForce, researchers identified key reactions to target for metabolic engineering to increase the carbon flux towards GA3 production. nih.gov

Such models provide a framework for understanding the production of this compound and its subsequent conversion. By integrating experimental data, these networks can predict how genetic or environmental perturbations affect the flux through the gibberellin pathway.

Table 2: Key Enzymes in the Biosynthesis of this compound

EnzymeGene FamilySubstrateProductOrganism ContextReference
ent-kaurenoic acid oxidase (KAO)CYP88Aent-kaurenoic acidThis compoundPisum sativum, Maize oup.comebi.ac.uk

Correlation Network Analysis of Metabolites and Gene Expression

Correlation network analysis is a powerful bioinformatics approach used to identify relationships between the abundance of metabolites and the expression levels of genes. By constructing networks where nodes represent metabolites and genes, and edges represent significant correlations, it is possible to infer which genes are involved in the biosynthesis or regulation of specific compounds.

This methodology has been successfully applied to elucidate the biosynthesis of other terpenoids. For instance, a combined transcriptomic and metabolomic analysis in Anoectochilus roxburghii identified key enzyme genes in diterpenoid biosynthesis by correlating their expression with the accumulation of diterpenoid metabolites. nih.gov Similarly, studies in Ganoderma lucidum and Cyclocarya paliurus have used this approach to identify transcription factors and cytochrome P450 enzymes associated with triterpenoid (B12794562) biosynthesis. mdpi.comnih.gov

In the context of this compound, a correlation network analysis would involve quantifying the levels of this compound and other related gibberellin precursors across different tissues or experimental conditions, along with genome-wide gene expression profiling (e.g., via RNA-Seq). By correlating the metabolite profiles with the transcriptomic data, one could identify not only the structural genes like KAO but also regulatory genes, such as transcription factors, that control the expression of the gibberellin biosynthetic pathway. nih.gov This approach can reveal complex regulatory networks and provide targets for engineering the production of specific gibberellins. nih.govfrontiersin.org

Table 3: Illustrative Correlation Network Analysis Findings for Terpenoid Biosynthesis

Study OrganismMetabolite ClassCorrelated Gene TypesKey FindingReference
Anoectochilus roxburghiiDiterpenoidsDXS, FDPS, GA20oxIdentification of key metabolic enzyme genes for diterpenoid accumulation. nih.gov
Ganoderma lucidumTriterpenoidsTranscription Factors, CYP450sAssociation of specific genes with triterpenoid components. mdpi.com
Cyclocarya paliurusTriterpenoidsTerpene synthase, Cytochrome P450Uncovering dynamic regulation of triterpenoid biosynthesis. nih.gov

This table presents examples from studies on other terpenoids to illustrate the utility of the method, as a specific correlation network analysis for this compound is not detailed in the available literature.

Future Research Trajectories and Applications

Discovery of Novel Biosynthetic Genes and Enzymes

The biosynthesis of ent-7α-hydroxykaur-16-en-19-oic acid is a critical step within the larger gibberellin pathway. wikipedia.orgnih.gov It is formed from ent-kaurenoic acid through the action of ent-kaurenoic acid oxidase (KAO), a cytochrome P450 monooxygenase (CYP). wikipedia.orgnih.govnih.gov This enzyme, belonging to the CYP88A subfamily, catalyzes not just the 7α-hydroxylation but also the subsequent two steps leading to GA₁₂. nih.govnih.govresearchgate.net

Future research will likely focus on identifying and characterizing novel genes and enzymes related to this pathway. While the core GA pathway is well-established, the discovery of paralogous enzymes with divergent functions in various plant species suggests that our understanding is incomplete. oup.com For instance, research in rice (Oryza sativa) has uncovered five members of the CYP701A subfamily, which includes ent-kaurene (B36324) oxidase (KO), the enzyme preceding KAO. oup.com While one of these is essential for GA biosynthesis, another (OsKOL4/CYP701A8) has been shown to catalyze hydroxylation at a different position on related diterpenes, indicating its diversion into specialized phytoalexin metabolism. oup.com

Similar functional divergence could exist for KAO (CYP88A) enzymes. Future work could involve:

Genome Mining: Systematically searching plant genomes for uncharacterized CYP88A homologs or other CYPs that might act on ent-kaurenoic acid or its derivatives.

Functional Characterization: Expressing these candidate genes in heterologous systems, such as yeast or E. coli, to test their enzymatic activity with various diterpenoid substrates. nih.govresearchgate.net This could reveal enzymes with altered substrate specificity or those that produce novel hydroxylated kaurenoic acid variants.

Biochemical Assays: In vitro reconstruction of enzymatic pathways to pinpoint specific reactions and identify all resulting products, including minor side products that might have biological relevance. ebi.ac.uk For example, when pea KAO was expressed in yeast, it produced not only the expected intermediates but also compounds like ent-6α,7α-dihydroxykaurenoic acid. ebi.ac.uk

This exploration could lead to the discovery of enzymes capable of producing a wider array of diterpenoids, expanding the known metabolic map and providing new tools for synthetic biology.

Further Characterization of Biological Roles in Plant Development and Stress Response

The primary biological role of ent-7α-hydroxykaur-16-en-19-oic acid is as a committed precursor to bioactive gibberellins (B7789140) like GA₁, GA₃, and GA₄. wikipedia.orgwikipedia.org These GAs regulate a vast array of developmental processes, including seed germination, stem elongation, flowering, and fruit development. wikipedia.orgnih.gov Therefore, the production of ent-7α-hydroxykaur-16-en-19-oic acid is intrinsically linked to normal plant growth. nih.gov

Future research must delve deeper into the nuanced roles of this intermediate and its place within the broader regulatory network. Key research areas include:

Metabolic Flux Analysis: Investigating how the flux through this specific step is regulated in response to different developmental cues (e.g., light, temperature) and hormonal signals, such as auxins. wikipedia.orgnumberanalytics.com

Mutant Analysis: Utilizing genetic mutants, such as the na mutant in pea (Pisum sativum), which is deficient in KAO activity and accumulates precursors like ent-kaurenoic acid. ebi.ac.uk Studying these mutants helps confirm the enzyme's function and reveals the downstream consequences of blocking the pathway at this specific point, such as severe dwarfism. ebi.ac.uk

Stress Response: Exploring the modulation of the GA pathway, including the step producing ent-7α-hydroxykaur-16-en-19-oic acid, under various abiotic and biotic stresses. While GAs are primarily known as growth promoters, their interaction with stress-related hormones like abscisic acid is crucial for balancing growth with defense and survival. nih.gov Manipulating GA levels has been shown to affect stress tolerance, and understanding the regulation of biosynthetic enzymes like KAO is key to this process. numberanalytics.com

Metabolic Engineering Strategies for Enhanced Production

The low natural abundance of many plant-derived diterpenoids limits their commercial and research applications. rsc.orgresearchgate.net Metabolic engineering, particularly in microbial hosts, offers a promising solution for the sustainable and scalable production of compounds like ent-7α-hydroxykaur-16-en-19-oic acid and its derivatives. researchgate.netnih.gov

Significant progress has been made in engineering yeast, such as Saccharomyces cerevisiae and Yarrowia lipolytica, to produce terpenoids. rsc.orgnih.gov These efforts provide a blueprint for future work aimed at enhancing the production of ent-7α-hydroxykaur-16-en-19-oic acid. Strategies include:

Pathway Reconstruction: Introducing the complete biosynthetic pathway into a microbial host. This involves expressing plant or fungal genes for geranylgeranyl diphosphate (B83284) synthase (GGPPS), copalyl diphosphate synthase (CPS), ent-kaurene synthase (KS), ent-kaurene oxidase (KO), and ent-kaurenoic acid oxidase (KAO). nih.gov

Optimizing Precursor Supply: Enhancing the metabolic flux towards the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). This is often achieved by upregulating the endogenous mevalonate (B85504) (MVA) pathway in yeast. nih.govmdpi.com

Enzyme Engineering and Fusion: Improving the efficiency of the biosynthetic enzymes, especially the cytochrome P450s (KO and KAO), which can be a bottleneck. Strategies include creating fusion proteins (e.g., fusing a P450 with its reductase partner) to improve electron transfer and catalytic efficiency. rsc.org

Host and Fermentation Optimization: Using advanced synthetic biology tools like CRISPR/Cas9 for precise genome editing to eliminate competing pathways and optimize the host's metabolism for diterpenoid production. rsc.orgresearchgate.net Furthermore, optimizing fermentation conditions in bioreactors is crucial for achieving high yields. nih.gov

A study successfully engineered Yarrowia lipolytica to produce 3.75 mg/L of the precursor ent-kaurenoic acid by expressing plant enzymes and upregulating the MVA pathway. nih.gov Building on this, further expression of fungal KAO could be optimized to maximize the conversion to ent-7α-hydroxykaur-16-en-19-oic acid and subsequent GAs. nih.gov

Table 1: Key Enzymes and Genetic Strategies for Enhanced Production
Enzyme/StrategyFunctionSource Organism (Example)Engineering Approach
GGPPSSynthesizes GGPPSaccharomyces cerevisiaeOverexpression to increase precursor pool
CPS/KSConverts GGPP to ent-kaureneArabidopsis thalianaHeterologous expression in yeast
KO (CYP701A)Converts ent-kaurene to ent-kaurenoic acidArabidopsis thalianaHeterologous expression, codon optimization
KAO (CYP88A)Converts ent-kaurenoic acid to GA₁₂Arabidopsis thaliana, Fusarium fujikuroiHeterologous expression, protein engineering
CRISPR/Cas9Genome EditingN/AKnockout of competing pathways, stable integration of biosynthetic genes

Advanced Analytical Techniques for Comprehensive Metabolomics

The study of ent-7α-hydroxykaur-16-en-19-oic acid and related metabolites relies heavily on sensitive and accurate analytical techniques. creative-proteomics.com Comprehensive metabolomics, which aims to identify and quantify a wide range of small molecules in a biological sample, is essential for understanding the intricate metabolic networks in plants. frontiersin.org

Future research will continue to refine and apply advanced analytical platforms for diterpenoid analysis. The primary tools are mass spectrometry-based methods:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the technique of choice for analyzing polar and non-volatile compounds like gibberellin precursors without the need for chemical derivatization. creative-proteomics.comresearchgate.net Advances in ultra-high-performance liquid chromatography (UHPLC) allow for faster and higher-resolution separations, while tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification using modes like selective reaction monitoring (SRM). nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Although often requiring a derivatization step (e.g., methylation) to increase volatility, GC-MS remains a powerful tool for separating and identifying diterpenoids and their isomers. creative-proteomics.comfrontiersin.org

Future applications will focus on increasing throughput and sensitivity to analyze trace amounts of hormones from minute tissue samples. nih.gov The development of novel derivatization agents, or "MS-probes," can dramatically improve ionization efficiency and detection limits for certain classes of hormones, including gibberellins. nih.gov These advanced methods will be crucial for mapping the spatial and temporal distribution of ent-7α-hydroxykaur-16-en-19-oic acid and other intermediates within plant tissues, providing a clearer picture of GA biosynthesis and transport. frontiersin.orgresearchgate.net

Design and Synthesis of Bioactive Analogs for Research Applications

The chemical structure of ent-7α-hydroxykaur-16-en-19-oic acid and its parent compound, ent-kaurenoic acid, serves as a scaffold for the design and synthesis of novel bioactive molecules. nih.govresearchgate.net By creating structural analogs, researchers can probe structure-activity relationships, develop specific enzyme inhibitors, or create molecules with enhanced or entirely new biological activities. nih.govnih.gov

Future research in this area will likely proceed along two main paths:

Probing Biosynthetic Enzymes: Synthesizing analogs that can act as specific inhibitors or probes for enzymes like KAO. These chemical tools are invaluable for studying enzyme mechanisms and for dissecting the metabolic pathway in vivo without genetic modification.

Developing Novel Bioactive Compounds: Ent-kaurenoic acid itself and its derivatives have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govnih.govwikipedia.org By systematically modifying the kaurene skeleton—for example, by adding or altering functional groups at different positions—chemists can explore how these changes affect bioactivity. Studies have already investigated derivatives of ent-kaurenoic acid substituted at various carbons, revealing that small structural changes can significantly impact biological effects. nih.gov

Q & A

Basic: Isolation and Structural Characterization

Q: What are the standard protocols for isolating ent-7alpha-Hydroxykaur-16-en-19-oic acid from natural sources? A: The compound is typically extracted from Plectranthus asirensis using methanol or ethanol via Soxhlet extraction. Subsequent purification employs column chromatography (silica gel or Sephadex LH-20) with gradient elution (e.g., hexane/ethyl acetate). Final structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) .

Basic: Structural Confirmation

Q: What analytical techniques are essential for verifying the stereochemistry of this compound? A: X-ray crystallography is the gold standard for resolving stereochemistry. For labs lacking crystallography resources, NOESY/ROESY NMR experiments can infer spatial relationships between protons. Comparative analysis with known ent-kaurane diterpenoids (e.g., referencing spectral databases) is also critical .

Advanced: Mechanistic Studies in Bioactivity

Q: How can researchers design experiments to elucidate the antiviral mechanisms of this compound? A:

  • In vitro assays : Use plaque reduction neutralization tests (PRNT) against enveloped viruses (e.g., SARS-CoV-2 pseudoviruses).
  • Molecular docking : Screen against viral protease targets (e.g., 3CLpro) using AutoDock Vina.
  • Gene expression profiling : Apply RNA-seq to identify host pathways modulated by the compound (e.g., NRF2/HO-1 signaling) .

Advanced: Synthetic Yield Optimization

Q: What strategies improve the synthetic yield of this compound in lab-scale synthesis? A:

  • Catalysis : Use chiral catalysts (e.g., Jacobsen’s Co-salen) to enhance stereoselectivity during key cyclization steps.
  • Reaction monitoring : Employ TLC or HPLC to optimize reaction termination timing.
  • Purification : Combine flash chromatography with recrystallization (e.g., methanol/water mixtures) to minimize losses .

Advanced: Addressing Data Contradictions

Q: How should researchers resolve contradictions in reported bioactivity data for this compound? A:

  • Replication : Repeat assays under standardized conditions (e.g., cell line authentication, serum-free media).
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess variability.
  • Cross-validation : Compare results across multiple models (e.g., in vitro cytotoxicity vs. in vivo tumor xenografts) .

Basic: Antioxidant Screening

Q: What assays are recommended for preliminary evaluation of antioxidant activity? A:

  • DPPH/ABTS radical scavenging : Quantify IC₅₀ values using UV-Vis spectroscopy.
  • Cellular ROS detection : Use fluorescent probes (e.g., DCFH-DA) in H₂O₂-stressed cell lines (e.g., RAW 264.7 macrophages).
  • Enzyme-linked assays : Measure SOD or CAT activity in treated vs. untreated groups .

Advanced: Target Identification in Oncology

Q: What integrated approaches identify molecular targets of this compound in cancer cells? A:

  • Affinity chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins.
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound.
  • Proteomics : Use LC-MS/MS to analyze differential protein expression post-treatment .

Advanced: Pharmacokinetic Study Design

Q: How to ensure reliability in pharmacokinetic studies of this compound? A:

  • Animal models : Use Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.
  • Bioanalytical method : Validate an LC-MS/MS protocol with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Tissue distribution : Perform mass balance studies using radiolabeled (¹⁴C) analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.